Cas no 1027258-20-3 (3-(4-Methylpiperazin-1-yl)-1H-indazol-5-amine)

3-(4-Methylpiperazin-1-yl)-1H-indazol-5-amine is a heterocyclic compound featuring an indazole core substituted with a 4-methylpiperazine group and an amine functionality at the 5-position. This structure imparts significant potential as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and other biologically active molecules. The presence of the methylpiperazine moiety enhances solubility and bioavailability, while the amine group offers versatility for further derivatization. Its well-defined chemical properties make it suitable for research in medicinal chemistry and drug discovery. High purity and stability under standard conditions ensure reliable performance in synthetic applications. The compound is typically handled under controlled conditions to maintain integrity.
3-(4-Methylpiperazin-1-yl)-1H-indazol-5-amine structure
1027258-20-3 structure
Product Name:3-(4-Methylpiperazin-1-yl)-1H-indazol-5-amine
CAS No:1027258-20-3
MF:C12H17N5
MW:231.296881437302
CID:1081942
PubChem ID:57444030
Update Time:2025-05-28

3-(4-Methylpiperazin-1-yl)-1H-indazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Methylpiperazin-1-yl)-1H-indazol-5-amine
    • TXGIJRVKKXLKFA-UHFFFAOYSA-N
    • DB-356466
    • DTXSID70726503
    • SCHEMBL4785792
    • 1027258-20-3
    • 3-(4-Methyl-piperazin-1-yl)-1H-indazol-5-ylamine
    • Inchi: 1S/C12H17N5/c1-16-4-6-17(7-5-16)12-10-8-9(13)2-3-11(10)14-15-12/h2-3,8H,4-7,13H2,1H3,(H,14,15)
    • InChI Key: TXGIJRVKKXLKFA-UHFFFAOYSA-N
    • SMILES: N1(C2C3C=C(C=CC=3NN=2)N)CCN(C)CC1

Computed Properties

  • Exact Mass: 231.14839556g/mol
  • Monoisotopic Mass: 231.14839556g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 61.2Ų

3-(4-Methylpiperazin-1-yl)-1H-indazol-5-amine Pricemore >>

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